6-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
Scientific Research Applications
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds structurally similar to "6-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile," have been investigated for their potential as insecticides. A study highlighted the synthesis and toxicity evaluation of pyridine derivatives against the cowpea aphid, Aphis craccivora Koch. One of the compounds demonstrated approximately four-fold the insecticidal activity of acetamiprid, a widely used insecticide, showcasing the potential of pyridine derivatives in pest control applications (Bakhite et al., 2014).
Antiprotozoal Activity
Research into nicotinonitrile derivatives has identified potential antiprotozoal properties. For example, the synthesis of aza-analogues of furamidine from nicotinonitrile precursors has shown significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds demonstrating curative effects in vivo models for trypanosomiasis. This suggests a promising avenue for the development of new treatments for protozoal infections (Ismail et al., 2003).
Anti-Inflammatory Agents
Nicotinonitrile derivatives have been explored for their anti-inflammatory properties. A study synthesized and evaluated a series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives as I kappaB kinase beta (IKK-beta) inhibitors. An optimized compound demonstrated excellent in vitro profiles and strong oral efficacy in in vivo anti-inflammatory assays, indicating the potential of these compounds as anti-inflammatory agents (Murata Toshiki et al., 2004).
Corrosion Inhibition
The use of pyridine derivatives as corrosion inhibitors has been reported, with compounds showing significant inhibition efficiency on steel in acidic conditions. This application is critical in industrial settings to prevent material degradation and extend the life of metal structures (Ansari et al., 2015).
Chemosensing Properties
Research into coumarin and nicotinonitrile derivatives has uncovered chemosensing properties, particularly for detecting metal ions. These compounds have shown significant antimicrobial, antioxidant, and anti-inflammatory activities, alongside promising cytotoxic activity against cancer cell lines. Such multifunctional properties highlight the diverse applications of nicotinonitrile derivatives in sensing, pharmacology, and potentially as therapeutic agents (Al-Hazmy et al., 2022).
Future Directions
Properties
IUPAC Name |
6-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-17-4-2-3-5-18(17)26-14-20(24)23-10-8-16(9-11-23)27-19-7-6-15(12-21)13-22-19/h2-7,13,16H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPALGCOIJASESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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